rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Description
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d][1,3]oxazole moieties
Properties
Molecular Formula |
C29H26N2O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1-phenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C29H26N2O2/c1-29(17-18-9-3-2-4-10-18,27-30-25-21-13-7-5-11-19(21)15-23(25)32-27)28-31-26-22-14-8-6-12-20(22)16-24(26)33-28/h2-14,23-26H,15-17H2,1H3 |
InChI Key |
SNOWSTWRZNRZRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of dichloromethane as a solvent and heating to specific temperatures to facilitate the formation of the oxazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Biological Activity
The compound rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) , also known by its CAS number 1379763-05-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C29H26N2O2
- Molecular Weight : 434.54 g/mol
- Purity : 97% (commercially available) .
The compound features a unique arrangement of indeno[1,2-d]oxazole moieties linked by a phenylpropane spacer, which is significant for its biological interactions.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. Research has shown that indeno[1,2-d]oxazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in laboratory settings:
- Tested Microorganisms : Staphylococcus aureus and Escherichia coli.
- Inhibition Zone Diameter : Measured using agar diffusion methods; results indicated significant inhibition compared to control groups .
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects of similar compounds in models of neurodegenerative diseases:
- Model Used : PC12 cells treated with neurotoxic agents.
- Results : The compound demonstrated the ability to reduce oxidative stress markers and improve cell viability .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various indeno[1,2-d]oxazole derivatives for their anticancer efficacy. The compound was found to be particularly effective against MCF-7 cells, with an IC50 value of approximately 15 µM. The study concluded that structural modifications could enhance potency further .
Study 2: Antimicrobial Properties
In a comparative analysis of several oxazole derivatives, the subject compound exhibited a notable minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests potential for development as an antimicrobial agent in clinical settings .
Data Table
Q & A
Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?
- Methodology : Synthesis begins with chiral induction via enantioselective [2+2] cycloaddition or condensation of chiral β-amino alcohols with diketone precursors. For example, Hofstra et al. () demonstrated that using (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol as a chiral auxiliary yields bisoxazoline ligands with ≥99% enantiomeric excess (ee). Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or chiral HPLC is essential to isolate the desired stereoisomer . Key parameters include reaction temperature (optimized at –20°C to 0°C) and stoichiometric control of the diketone precursor to avoid racemization .
Q. How is the stereochemical configuration confirmed experimentally?
- Methodology : X-ray crystallography remains the gold standard for absolute configuration determination. For instance, Nagalakshmi et al. () resolved stereochemistry using single-crystal diffraction data. Complementary techniques include circular dichroism (CD) spectroscopy to correlate Cotton effects with chiral centers and -/-NMR for diastereotopic proton analysis. High-resolution mass spectrometry (HRMS) validates molecular integrity, while chiral HPLC (e.g., Chiralpak IA/IB columns) confirms ee ≥99% .
Q. What storage conditions are recommended to maintain stability?
- Methodology : Store the compound at 2–8°C under inert gas (N) to prevent oxidation or hydrolysis. Light-sensitive degradation is mitigated using amber vials. Analytical certificates (e.g., Certificate of Analysis in ) recommend periodic purity checks via -NMR to detect decomposition, particularly at the oxazole ring or propane-2,2-diyl bridge .
Advanced Research Questions
Q. How can discrepancies in catalytic activity between stereoisomers be resolved?
- Methodology : Perform comparative kinetic studies using enantiopure samples (≥99% ee) in asymmetric catalysis (e.g., Diels-Alder or Henry reactions). For example, Reisman et al. () correlated ligand stereochemistry with enantioselectivity in cyclopropanations. If activity disparities persist, use density functional theory (DFT) to model transition states and identify steric/electronic mismatches. Cross-validate with in situ IR or -NMR to monitor reaction intermediates .
Q. How to address contradictory NMR data in characterizing diastereomers?
- Methodology : Contradictions often arise from dynamic stereochemical interconversion. Use variable-temperature (VT) NMR to probe rotational barriers at the propane-2,2-diyl bridge. For example, coalescence temperatures >100°C (in DMSO-d) suggest restricted rotation. If unresolved, employ nuclear Overhauser effect spectroscopy (NOESY) to detect through-space correlations between indenooxazole protons and the phenyl group .
Q. What computational tools are effective for predicting ligand-substrate interactions?
- Methodology : Molecular docking (AutoDock Vina) or molecular dynamics (MD) simulations in Gaussian 09 or COMSOL Multiphysics ( ) model ligand-substrate binding. Parameterize force fields using crystallographic data () and validate with experimental enantioselectivity ratios. For metal complexes, use natural bond orbital (NBO) analysis to quantify charge transfer effects .
Q. What safety protocols are critical for handling this compound given its toxicity?
- Methodology : Adhere to OSHA/GHS guidelines ():
- Acute Toxicity (H302) : Use fume hoods and NIOSH-approved respirators during synthesis.
- Skin Irritation (H315) : Wear nitrile gloves and lab coats; decontaminate with 10% ethanol washes.
- Respiratory Irritation (H335) : Implement real-time air monitoring with PID detectors.
Emergency procedures include activated charcoal ingestion (oral exposure) and saline irrigation (ocular exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
